molecular formula C15H18N2O2S B2830881 5-[2-(benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone CAS No. 139296-87-0

5-[2-(benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone

Cat. No.: B2830881
CAS No.: 139296-87-0
M. Wt: 290.38
InChI Key: IEDCTDRDSDUVBW-UHFFFAOYSA-N
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Description

5-[2-(Benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone is a synthetic organic compound with a complex structure that includes a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylpyrimidine and benzyl alcohol.

    Formation of Intermediate: The first step involves the nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with benzyl alcohol to form 2-(benzyloxy)-4,6-dimethylpyrimidine.

    Alkylation: The intermediate is then subjected to alkylation with ethylene oxide to introduce the 2-(benzyloxy)ethyl group.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone core can undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[2-(benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a ligand for various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[2-(benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and methylsulfanyl groups can form specific interactions with these targets, potentially inhibiting or modulating their activity. The pyrimidinone core can also participate in hydrogen bonding and other interactions that stabilize the compound within the active site of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-4,6-dimethylpyrimidine: Lacks the ethyl and methylsulfanyl groups.

    6-Methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone: Lacks the benzyloxyethyl group.

    5-(2-Hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone: Has a hydroxyethyl group instead of a benzyloxyethyl group.

Uniqueness

5-[2-(Benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methyl-2-methylsulfanyl-5-(2-phenylmethoxyethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-13(14(18)17-15(16-11)20-2)8-9-19-10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDCTDRDSDUVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)CCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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